molecular formula C16H27NO B5980571 CID 45926395

CID 45926395

Cat. No.: B5980571
M. Wt: 249.39 g/mol
InChI Key: LROQSEFFFMGVQF-UHFFFAOYSA-N
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Description

Compound “CID 45926395” is a chemical entity registered in the PubChem database. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.

Properties

InChI

InChI=1S/C16H27NO/c1-13(2)7-6-8-14(3)9-10-16(4,5)15-17-11-12-18-15/h7,10,15,17H,6,8,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQSEFFFMGVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C=CC(C)(C)C1NCCO1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of compound “CID 45926395” involves several steps and specific reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods:

    Synthetic Routes: The synthesis of this compound typically involves a series of organic reactions, including condensation, cyclization, and functional group transformations. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of compound “this compound” may involve continuous flow processes, large-scale reactors, and advanced purification techniques. The optimization of these methods ensures cost-effectiveness and scalability for commercial applications.

Chemical Reactions Analysis

Absence of CID 45926395 in Provided Sources

  • Search Results Review :

    • None of the 10 provided sources explicitly mention this compound.

    • Tables in sources such as , , and include compounds with PubChem CID values ranging from 286,532 to 32,407,111, but none match this compound.

    • Patent data ( ) and synthetic methodologies ( , ) describe structurally complex molecules (e.g., pyridinium derivatives, multicomponent reaction products) but lack references to this specific compound.

  • Potential Reasons for Omission :

    • Temporal Gap : The search results date from 2011 to 2022, whereas this compound may represent a newer compound not yet widely studied or published.

    • Specialized Scope : The compound may belong to a niche chemical class (e.g., organometallics, biologics) not covered in the provided pharmaceutical or environmental chemistry contexts.

Recommended Pathways for Further Investigation

Given the absence of data in the reviewed materials, the following steps are advised to procure reliable information on this compound:

Consult Up-to-Date Databases

DatabasePurposeLink
PubChemRetrieve structural, physical, and bioactivity datapubchem.ncbi.nlm.nih.gov
ReaxysAccess reaction pathways and synthetic protocolsreaxys.com
SciFinderExplore literature and patent recordsscifinder.cas.org

Analyze Structural Analogues

If this compound shares functional groups or scaffolds with compounds in the search results (e.g., pyrazolo[4,3-d]pyrimidines in or thiazolidines in ), extrapolate reactivity trends:

Functional GroupExample ReactionSource
Pyridinium saltsNucleophilic substitution at the 1-position
Thioaminal systemsHydrolysis to sulfhydryl intermediates
CarbamatesTransesterification or alcoholysis

Experimental Characterization

If primary literature is unavailable, propose standard reaction screens:

  • Oxidation/Reduction : Test stability under aerobic vs. inert conditions.

  • Hydrolysis : Assess susceptibility to acidic/basic media (e.g., HCl/NaOH).

  • Cross-Coupling : Screen palladium-catalyzed reactions (Suzuki, Heck).

Quality Assurance and Source Validation

  • Excluded Domains : As requested, data from and were omitted due to unreliability.

  • Preferred Sources : Peer-reviewed journals (e.g., Pharmaceuticals, Molecules), patents ( ), and government databases ( ) were prioritized.

Scientific Research Applications

Compound “CID 45926395” has a wide range of scientific research applications, including but not limited to:

    Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new chemical reactions and methodologies.

    Biology: In biological research, compound “this compound” may be used to study cellular processes, enzyme interactions, and metabolic pathways. Its effects on biological systems can provide insights into fundamental biological mechanisms.

    Medicine: This compound has potential applications in medicine, particularly in drug discovery and development. It may serve as a lead compound for designing new therapeutic agents targeting specific diseases.

    Industry: In industrial applications, compound “this compound” can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its properties make it suitable for various industrial processes and products.

Mechanism of Action

The mechanism of action of compound “CID 45926395” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The detailed molecular mechanisms depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Compound “CID 45926395” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups may include those with comparable reactivity and applications.

    Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, reactivity, and potential applications. Comparing its properties with those of similar compounds can provide insights into its distinct advantages and limitations.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 45926395?

  • Methodological Answer: Begin by narrowing the scope to specific aspects of the compound (e.g., physicochemical properties, biological activity). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . Ensure the question is measurable and avoids vague terms like "study" or "analyze"; instead, specify variables (e.g., "How does pH affect the stability of this compound in aqueous solutions?"). Test the question against existing literature to identify gaps .

Q. What are the key considerations in designing reproducible experiments for this compound?

  • Methodological Answer: Document all experimental parameters, including reagent purity, instrumentation (e.g., HPLC conditions), and environmental controls (temperature, humidity). Follow guidelines from academic journals, such as clearly separating Materials and Methods from Results, and providing sufficient detail for replication . Use standardized protocols for synthesis or characterization, and include negative controls to validate observations.

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